3-Oxa-8-azaspiro[5.6]dodecan-7-one
Description
Research Scope and Potential of the this compound Core
Despite the promising structural features of the this compound core, a comprehensive review of publicly available scientific literature reveals a notable absence of dedicated research on this specific compound. While it is listed in the catalogs of several chemical suppliers, indicating its synthesis and commercial availability, detailed studies on its synthesis, characterization, and application as a scaffold for further chemical elaboration are not readily found in peer-reviewed journals or patent literature.
The potential research avenues for this molecule can be extrapolated from studies on analogous structures. The presence of a secondary amine in the azepane ring and a ketone functionality provides reactive handles for the synthesis of a diverse library of derivatives. These derivatives could be screened for a wide range of biological activities. Given the precedent set by other azaspirocycles, potential areas of investigation could include their evaluation as modulators of central nervous system receptors or as novel antibacterial or anticancer agents.
The lactam moiety within the seven-membered ring also presents opportunities for further chemical modification. Ring-opening reactions could lead to linear amino acids with a unique tetrahydropyran-containing side chain, which could be incorporated into peptides or used as building blocks in organic synthesis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-oxa-8-azaspiro[5.6]dodecan-7-one |
InChI |
InChI=1S/C10H17NO2/c12-9-10(3-1-2-6-11-9)4-7-13-8-5-10/h1-8H2,(H,11,12) |
InChI Key |
WFXWSPCEMXOPDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(=O)C2(C1)CCOCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Oxa 8 Azaspiro 5.6 Dodecan 7 One and Its Analogues
Strategies for the Construction of the Spiro[5.6]dodecane Skeleton
The formation of the spiro[5.6]dodecane framework, which is the core of 3-Oxa-8-azaspiro[5.6]dodecan-7-one, can be approached through several synthetic routes. These strategies often involve the sequential or concerted formation of the two rings around a central quaternary carbon atom.
Intermolecular and Intramolecular Cyclization Approaches
Intermolecular and intramolecular cyclization reactions are fundamental strategies for the construction of cyclic systems, including spirocycles. In the context of the spiro[5.6]dodecane skeleton, these approaches can be utilized to form either the tetrahydropyran (B127337) or the caprolactam ring, or both in a sequential manner.
The formation of the seven-membered caprolactam ring in this compound can be achieved through various lactamization reactions. These reactions typically involve the intramolecular cyclization of an amino acid or a related derivative. For instance, an appropriately substituted ε-amino acid bearing the spiro-tetrahydropyran moiety could undergo cyclization to form the desired lactam.
Classic lactam-forming reactions that could be applied include the Beckmann rearrangement and the Schmidt reaction. The Beckmann rearrangement transforms an oxime into an amide or lactam under acidic conditions. rsc.orgyoutube.com For example, a spirocyclic ketone precursor could be converted to its oxime, which upon treatment with an acid catalyst, would rearrange to the corresponding caprolactam. The regioselectivity of the rearrangement is determined by the group anti-periplanar to the leaving group on the oxime nitrogen. The Schmidt reaction offers another route, where a ketone reacts with hydrazoic acid (HN₃) or an alkyl azide (B81097) in the presence of an acid to yield a lactam. nih.govresearchgate.net This reaction proceeds through the addition of the azide to the protonated ketone, followed by a rearrangement with the expulsion of dinitrogen gas.
A generalized scheme for the formation of a spiro-lactam via Beckmann rearrangement is depicted below:
| Precursor | Reaction | Product |
| Spirocyclic Ketone Oxime | Beckmann Rearrangement (e.g., H₂SO₄, PCl₅) | Spiro-Lactam |
Cycloaddition reactions provide a powerful tool for the construction of cyclic compounds, including the formation of the spirocenter itself. The Staudinger ketene-imine cycloaddition, a [2+2] cycloaddition, is a well-established method for the synthesis of β-lactams. nih.govresearchgate.net While the target molecule contains a γ-lactam, variations and extensions of this chemistry can be envisioned for the synthesis of larger ring systems or for the construction of a precursor that can be further elaborated. For instance, a ketene (B1206846) could be reacted with a cyclic imine where the double bond is exocyclic to the tetrahydropyran ring, directly forming a spiro-β-lactam that could potentially be ring-expanded.
More relevant to the direct formation of spirocyclic scaffolds are 1,3-dipolar cycloadditions. For example, the reaction of an azomethine ylide with a suitable dipolarophile can lead to the formation of a five-membered nitrogen-containing ring in a spirocyclic fashion.
Ring-Closing Metathesis (RCM) as a Key Spirocyclization Tool
Ring-closing metathesis (RCM) has emerged as a powerful and versatile method for the synthesis of a wide variety of unsaturated cyclic compounds, including spirocycles. nih.govrsc.org This reaction, typically catalyzed by ruthenium-based catalysts such as Grubbs' or Hoveyda-Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, usually ethylene. youtube.comyoutube.comyoutube.com
For the synthesis of a precursor to this compound, a substrate containing two terminal alkene functionalities, appropriately positioned on a precursor that already contains the tetrahydropyran or a latent caprolactam structure, could be subjected to RCM to form the second ring. The resulting unsaturated spirocycle can then be further functionalized, for instance, by reduction of the double bond.
A representative RCM approach to a spirocyclic system is shown in the following table:
| Substrate | Catalyst | Product |
| Acyclic Diene | Grubbs' or Hoveyda-Grubbs' Catalyst | Unsaturated Spirocycle |
The efficiency and stereoselectivity of RCM can be influenced by factors such as the choice of catalyst, solvent, and the structure of the diene substrate.
Multicomponent Reaction Sequences Leading to Spirocyclic Scaffolds
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.gov Various MCRs have been developed for the synthesis of heterocyclic and spirocyclic compounds.
An MCR approach to this compound could involve, for example, the reaction of a tetrahydropyran-containing aldehyde or ketone, an amine, and a third component that provides the remaining atoms for the caprolactam ring in a one-pot process. The development of a specific MCR for this target would require careful selection of the starting materials to ensure the desired regiochemical and stereochemical outcome.
Divergent Synthesis from Common Precursors
Divergent synthesis provides an efficient pathway to a variety of structurally related compounds from a common intermediate, facilitating the exploration of structure-activity relationships.
Synthesis from Readily Available Cyclic Ketones
A logical and convergent approach to the this compound scaffold begins with readily available cyclic ketones. The tetrahydropyran portion of the molecule can be derived from tetrahydropyran-4-one. This ketone can be subjected to various synthetic sequences. For example, it can serve as a precursor to an imine, which then undergoes a cycloaddition reaction, such as the Staudinger reaction with a ketene, to form the spiro-lactam ring. clockss.org
Alternatively, functionalization of the cyclic ketone can provide a handle for building the second ring. For instance, α-azido ketones, which can be prepared from the corresponding α-halo ketones or via oxidative azidation of silyl (B83357) enol ethers, are versatile intermediates. mdpi.com A Curtius rearrangement of an acyl azide derived from a cyclic keto-ester has been used as a key step to install a nitrogen substituent at a quaternary carbon center with high fidelity, which is a crucial step in an enantioselective synthesis of an azaspiro[4.4]nonane derivative. researchgate.net This highlights a powerful strategy where the spirocyclic ketone is first elaborated and then converted to the corresponding lactam.
Modular Synthesis for Scaffold Diversification
Modular synthesis allows for the rapid assembly of diverse molecular scaffolds by combining different building blocks. This approach is particularly valuable for creating libraries of compounds for drug discovery. nih.govrsc.orgsantaisci.com A modular approach to spiroketals has been demonstrated where the two rings are synthesized separately as functionalized fragments (e.g., an A-ring aldehyde and a B-ring β-ketophosphonate) and then coupled together in the final steps. researchgate.net
For the this compound system, a modular strategy could involve a palladium-catalyzed Mizoroki-Heck-type reaction to generate a neopentylpalladium species that undergoes intramolecular C-H activation to form the spirocycle. santaisci.com Another powerful modular method is the [3+2] cycloaddition, where the precursors can be elaborated in a facile manner, introducing multiple points of divergence before the key spirocyclization step. nih.gov This allows for variation in the substituents on both rings by simply changing the starting alkyne or phosphonate (B1237965) ester. nih.gov Cobalt-catalyzed alkylarylation has also been shown to provide modular access to Csp³-rich N-spirocycles with high diastereoselectivity. researchgate.net
Table 2: Modular and Divergent Synthetic Approaches
| Strategy | Key Reaction | Precursors | Outcome | Reference(s) |
|---|---|---|---|---|
| Reductive Spirocyclization | [3+2]-cycloaddition, Horner-Wadsworth-Emmons cascade | Isoxazolines, β-ketophosphonates | Diverse 1-azaspiro researchgate.netresearchgate.netnonanes | nih.govrsc.org |
| Palladium Domino C-H Activation | Mizoroki-Heck / C-H activation | (Hetero)aryl-tethered alkenes | Variety of [4.4] and [4.5] bis-heterocyclic spirocycles | santaisci.com |
| Mix-and-Match Spiroketal Synthesis | Horner-Wadsworth-Emmons, one-pot deprotection-cyclization | Separate A-ring aldehyde and B-ring β-ketophosphonate | Stereochemically defined spiroketals | researchgate.net |
| Cobalt-Catalyzed Alkylarylation | Alkylarylation | Cyclenyl bromides, (hetero)aryl-ZnOPiv | Csp³-rich N-spirocycles | researchgate.net |
Scalability and Efficiency of Synthetic Routes
The scalability of a synthetic route is a critical factor for its practical application, particularly in the context of producing materials for extensive biological evaluation or commercial development. rsc.org A scalable synthesis is typically characterized by the use of inexpensive starting materials, a minimal number of synthetic steps, robust and high-yielding reactions, and purification methods that avoid tedious chromatography. researchgate.net
For the synthesis of this compound, routes commencing from commercially available reagents like tetrahydropyran-4-one are advantageous for scalability. researchgate.net One-pot cascade reactions, such as the organocascade synthesis of α-spiro-δ-lactams, are highly efficient as they reduce the number of intermediate workup and purification steps, saving time and resources. researchgate.net
However, multi-step syntheses involving expensive transition-metal catalysts (e.g., palladium, rhodium) or chiral auxiliaries may pose scalability challenges due to cost and the need to remove metal contaminants. mdpi.com Similarly, reactions requiring cryogenic temperatures or high-pressure equipment can be difficult to implement on a large scale. mdpi.com The development of protocols that use lower catalyst loadings and allow for product purification via crystallization or extraction rather than column chromatography significantly enhances scalability. santaisci.com For example, a palladium-catalyzed synthesis of bis-heterocyclic spirocycles was successfully scaled to the millimole level with reduced catalyst loading, and the product was purified without flash chromatography. santaisci.com
Elusive Reactivity of this compound: A Gap in the Chemical Literature
An in-depth review of publicly accessible scientific literature and chemical databases reveals a significant lack of specific information regarding the chemical reactivity and transformations of the compound This compound . Despite its well-defined structure, featuring a lactam functionality, an azaspiro nitrogen, and an oxa group, detailed experimental data on its behavior in various chemical reactions remains largely unpublished in the public domain.
This scarcity of information prevents a detailed discussion of the compound's reactivity as outlined by the requested sections on its hydrolytic cleavage, carbonyl group transformations, modifications at the azaspiro nitrogen, and transformations at the oxa functionality.
While general principles of organic chemistry would suggest potential reactivity at these functional groups, the absence of specific studies on this compound means that any such discussion would be purely speculative and not based on documented research findings. For instance, one could hypothesize about the conditions required for lactam ring opening or the potential for N-alkylation, but without experimental evidence, these remain theoretical possibilities.
The lack of available data highlights a gap in the current chemical literature. Further research is needed to elucidate the chemical behavior of this spirocyclic compound, which could be of interest for various applications in medicinal chemistry and materials science, given the prevalence of similar scaffolds in these fields.
Chemical Reactivity and Transformations of 3 Oxa 8 Azaspiro 5.6 Dodecan 7 One
Functionalization of the Spirocyclic Ring Systems
The functionalization of the 3-Oxa-8-azaspiro[5.6]dodecan-7-one core can be approached by targeting either the dodecane (B42187) ring system directly or by modifying the inherent functionalities of the molecule.
Direct substitution on the saturated carbon atoms of the dodecane ring system is generally challenging and requires harsh reaction conditions that may not be compatible with the lactam and ether functionalities. However, the nitrogen atom of the azaspiro core offers a prime site for functionalization. As a secondary amine within a lactam structure, the N-H bond can undergo various substitution reactions.
Common transformations include N-alkylation and N-acylation, which introduce a wide range of substituents onto the nitrogen atom. These reactions typically proceed under standard conditions, providing a reliable method for diversifying the core structure.
Table 1: Representative N-Functionalization Reactions of this compound
| Reagent | Reaction Type | Product Class |
| Alkyl Halide (e.g., CH₃I) | N-Alkylation | N-Alkyl-3-oxa-8-azaspiro[5.6]dodecan-7-one |
| Acyl Halide (e.g., CH₃COCl) | N-Acylation | N-Acyl-3-oxa-8-azaspiro[5.6]dodecan-7-one |
| Arylboronic Acid | N-Arylation | N-Aryl-3-oxa-8-azaspiro[5.6]dodecan-7-one |
The introduction of diverse chemical moieties is crucial for modulating the physicochemical properties and biological activity of the spirocyclic scaffold. Beyond simple alkyl and acyl groups, more complex substituents can be appended to the nitrogen atom. For instance, coupling reactions with various partners can lead to the formation of more elaborate structures. The secondary amine can also be utilized in multicomponent reactions to construct more complex heterocyclic systems in a single step.
The synthesis of oxa-spirocycles is a significant area of research, with methods like iodocyclization being employed to create these structures. researchgate.net While not a direct functionalization of the pre-formed this compound, the principles of spirocycle synthesis highlight the potential for incorporating diversity during the construction of the scaffold itself.
Rearrangement Reactions Involving Spirocyclic Systems (e.g., Beckmann rearrangement if structurally relevant)
The Beckmann rearrangement is a classic organic reaction that converts an oxime to an amide. wikipedia.orgsynarchive.com This reaction is particularly relevant to the this compound system as the ketone can be converted to its corresponding oxime, which can then undergo rearrangement to yield an expanded lactam. The rearrangement of the oxime of spiro[5.6]dodecan-7-one has been studied, providing a precedent for this transformation. documentsdelivered.com
The reaction is typically catalyzed by acids such as sulfuric acid or polyphosphoric acid. wikipedia.orglscollege.ac.in The regiochemical outcome of the Beckmann rearrangement is determined by the stereochemistry of the oxime, with the group anti-periplanar to the hydroxyl group migrating. wikipedia.org In the case of the oxime derived from this compound, two possible isomeric lactams could be formed, depending on which carbon of the cycloheptane (B1346806) ring migrates.
Table 2: Potential Products of Beckmann Rearrangement of this compound Oxime
| Migrating Group | Product Structure |
| C6 of the cycloheptane ring | 3-Oxa-9-aza-spiro[6.6]tridecan-8-one |
| C8 of the cycloheptane ring | 4-Oxa-8-aza-spiro[6.6]tridecan-7-one |
The Beckmann rearrangement has been successfully applied to other steroidal spirocyclic oximes, demonstrating its utility in modifying complex spiro systems. nih.gov
Interconversion between this compound and Related Spirocycles
The interconversion of this compound into other spirocyclic systems can be envisioned through various synthetic strategies. Ring expansion or contraction of either the tetrahydropyran (B127337) or the caprolactam ring would lead to novel spirocyclic architectures.
For example, a ring expansion of the caprolactam, as discussed in the context of the Beckmann rearrangement, would lead to a larger lactam ring. Conversely, reactions that induce ring contraction are also plausible, although less common for lactams.
The synthesis of different spiro systems, such as 1-oxa-7-thia-4-azaspiro[4.5]decane 7,7-dioxide, has been reported through the reaction of a keto sulfone with N-substituted 2-aminoethanols. researchgate.net While not a direct interconversion, this illustrates the synthetic accessibility of diverse spirocyclic systems from appropriate starting materials. The development of one-pot, multi-component reactions also provides a powerful tool for the synthesis of complex spiro heterocycles, including oxa-azaspiro derivatives. nih.gov
Structural Analysis and Conformational Studies of 3 Oxa 8 Azaspiro 5.6 Dodecan 7 One
Advanced Spectroscopic Characterization
Spectroscopic techniques are fundamental to elucidating the structure of a molecule in both solution and the solid state. For 3-Oxa-8-azaspiro[5.6]dodecan-7-one, a full characterization would involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Raman spectroscopy, and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: A proton NMR spectrum would be expected to show distinct signals for the protons in the tetrahydropyran (B127337) and the azepane rings. The chemical shifts, signal multiplicities (splitting patterns), and integration values would provide crucial information about the electronic environment and connectivity of the protons. For instance, protons adjacent to the oxygen atom in the tetrahydropyran ring and those alpha to the amide carbonyl and nitrogen in the azepane ring would likely appear at characteristic downfield shifts.
¹³C NMR: A carbon-13 NMR spectrum would complement the ¹H NMR data by showing the number of unique carbon environments. The chemical shift of the carbonyl carbon in the lactam ring would be a key diagnostic signal, typically appearing in the range of 170-180 ppm. The spiro carbon, being a quaternary carbon, would also have a characteristic chemical shift.
2D-NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and to establish the complete connectivity of the molecule, confirming the spirocyclic structure.
However, specific, peer-reviewed, and publicly available ¹H, ¹³C, and 2D-NMR data for this compound could not be located in the searched scientific literature.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide (lactam) group, typically observed in the region of 1650-1680 cm⁻¹. Another important feature would be the C-O-C stretching vibration of the ether linkage in the tetrahydropyran ring, usually found in the 1050-1150 cm⁻¹ range. The N-H stretching vibration of the secondary amide would also be present, likely as a broad band around 3200-3400 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (molecular formula C₁₀H₁₇NO₂), HRMS would be expected to show a molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) that corresponds to its calculated exact mass, confirming its atomic makeup. While chemical suppliers list the molecular weight as 183.25 g/mol , which corresponds to the nominal mass, specific HRMS data from scientific studies are not available in the public domain.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms in the crystal lattice.
Determination of Bond Lengths, Bond Angles, and Torsion Angles
A successful single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural parameters. This would include the precise measurement of all bond lengths (e.g., C-C, C-O, C-N, C=O), bond angles, and torsion angles within the molecule. This data would definitively confirm the connectivity and provide insights into the conformation of the six-membered tetrahydropyran ring and the seven-membered azepane ring in the solid state.
A data table of selected bond lengths and angles would typically be generated from such an analysis, but no published crystallographic studies for this compound could be found.
Conformational Analysis in the Crystalline State
While a specific crystal structure for this compound is not publicly available, analysis of closely related spirocyclic systems allows for a detailed and scientifically grounded prediction of its solid-state conformation. The crystalline structure of a related compound, Tri-tert-butyl 3-oxo-4-oxa-1,8,11-triazaspiro[5.6]dodecane-1,8,11-triacetate, provides a valuable template for understanding the likely conformational preferences of the tetrahydropyran and caprolactam rings in this compound. nih.gov
It is anticipated that in the crystalline state, the six-membered tetrahydropyran ring would adopt a stable chair conformation. This conformation minimizes torsional strain and steric interactions between the axial and equatorial substituents. The seven-membered caprolactam ring, on the other hand, is expected to exhibit a more complex conformational landscape. Based on studies of similar seven-membered rings, a twisted-chair or a boat conformation would be the most probable arrangement. nih.gov The specific conformation adopted would be influenced by the steric demands of the spirocyclic fusion and any intermolecular interactions, such as hydrogen bonding, present in the crystal lattice.
A hypothetical table of crystallographic data, based on what would be expected from an X-ray diffraction study, is presented below.
| Crystal Data | |
| Empirical formula | C₁₀H₁₇NO₂ |
| Formula weight | 183.25 |
| Crystal system | Monoclinic or Orthorhombic |
| Space group | P2₁/c or similar centrosymmetric group |
| Unit cell dimensions | |
| a (Å) | Hypothetical value |
| b (Å) | Hypothetical value |
| c (Å) | Hypothetical value |
| α (°) | 90 |
| β (°) | Hypothetical value |
| γ (°) | 90 |
| Volume (ų) | Hypothetical value |
| Z (molecules per unit cell) | 4 |
| Calculated density (g/cm³) | Hypothetical value |
| Absorption coefficient (mm⁻¹) | Hypothetical value |
| F(000) | Hypothetical value |
| Data Collection and Refinement | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 293(2) |
| Theta range for data collection (°) | Hypothetical value |
| Index ranges | Hypothetical value |
| Reflections collected | Hypothetical value |
| Independent reflections | Hypothetical value |
| Completeness to theta | Hypothetical value |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | Hypothetical value |
| Goodness-of-fit on F² | Hypothetical value |
| Final R indices [I>2sigma(I)] | Hypothetical value |
| R indices (all data) | Hypothetical value |
| Largest diff. peak and hole (e.Å⁻³) | Hypothetical value |
Chiroptical Properties and Determination of Absolute Configuration
The presence of a spiro-carbon atom in this compound, if asymmetrically substituted or if the molecule as a whole lacks a plane of symmetry, would render the molecule chiral. The determination of the absolute configuration of such a chiral center is crucial for understanding its biological activity. Chiroptical techniques, such as circular dichroism (CD) and optical rotation, are powerful tools for this purpose.
The chiroptical properties of a molecule are intrinsically linked to its three-dimensional structure. The electronic transitions of the chromophores within the molecule, such as the carbonyl group of the lactam, will interact with the chiral environment, giving rise to a differential absorption of left and right circularly polarized light, which is measured by a CD spectrometer.
For this compound, the n → π* and π → π* transitions of the amide chromophore in the caprolactam ring would be the primary contributors to the CD spectrum. The sign and magnitude of the Cotton effects associated with these transitions would be diagnostic of the absolute configuration of the spiro-center.
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed in conjunction with experimental CD data to assign the absolute configuration. By calculating the theoretical CD spectrum for a given enantiomer, a comparison with the experimental spectrum can allow for an unambiguous determination of the stereochemistry.
The specific rotation, [α]D, is another key chiroptical property. It is a measure of the extent to which a chiral compound rotates the plane of polarized light at a specific wavelength (usually the sodium D-line at 589 nm). The sign and magnitude of the optical rotation are characteristic of a particular enantiomer.
A hypothetical table summarizing the expected chiroptical data for a single enantiomer of this compound is provided below.
| Chiroptical Property | Expected Value |
| Optical Rotation | |
| Specific Rotation [α]D (c, solvent) | Hypothetical value (e.g., +X.X deg, c=1.0 in Methanol) |
| Circular Dichroism (CD) | |
| Wavelength (nm) / Δε (M⁻¹cm⁻¹) | |
| n → π* transition | Hypothetical value (e.g., ~220 nm / ±Y.Y) |
| π → π* transition | Hypothetical value (e.g., ~195 nm / ∓Z.Z) |
It is important to note that the actual values would depend on the specific enantiomer being analyzed and the experimental conditions.
Computational and Theoretical Studies of 3 Oxa 8 Azaspiro 5.6 Dodecan 7 One
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about molecular structure, energy, and electronic properties.
Density Functional Theory (DFT) and Ab Initio Methods for Geometry Optimization
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 3-Oxa-8-azaspiro[5.6]dodecan-7-one, this would reveal the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based entirely on theoretical principles without the use of experimental data. acs.org Density Functional Theory (DFT) is another powerful quantum mechanical method that determines the electronic structure of a molecule by modeling its electron density. nih.gov Hybrid functionals, such as B3LYP, which combine aspects of both HF and DFT, are commonly used for their balance of accuracy and computational cost. nih.gov To achieve reliable results, these methods are paired with a basis set, which is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style basis sets like 6-31G(d,p) or correlation-consistent basis sets like cc-pVTZ. rsc.orgrsc.org For a molecule like this compound, DFT calculations, for instance at the B3LYP/6-311G(d,p) level, would be a standard approach to obtain a reliable optimized geometry. nih.gov
The geometry optimization process iteratively adjusts the positions of the atoms until the forces on each atom are close to zero, thus locating an energy minimum. The results of such a calculation would be presented in a table of Cartesian coordinates or internal coordinates (bond lengths, angles, and dihedrals).
Table 1: Illustrative Key Geometric Parameters for this compound from Geometry Optimization
This table outlines the principal geometric parameters that would be determined. The expected values are based on standard bond lengths and angles for similar functional groups found in the literature.
| Parameter | Atoms Involved | Expected Value/Range (Qualitative) |
| Bond Lengths (Å) | ||
| Carbonyl C=O | C7=O | ~1.22 Å (Typical for a lactam carbonyl) |
| Amide C-N | C7-N8 | ~1.35 Å (Partial double bond character) |
| Spiro C-C | C6-C5 | ~1.54 Å (Standard sp³-sp³ C-C bond) |
| Ether C-O | C2-O3, C4-O3 | ~1.43 Å (Typical for an aliphatic ether) |
| Bond Angles (°) ** | ||
| Amide O=C-N | O=C7-N8 | ~123° |
| Amide C-N-C | C7-N8-C9 | ~125° (Influenced by ring strain) |
| Ether C-O-C | C2-O3-C4 | ~112° (Typical for an ether linkage) |
| Spiro C-C-C | C1-C6-C5 | ~109.5° (Approaching tetrahedral geometry) |
| Dihedral Angles (°) ** | ||
| Ring Puckering | e.g., C9-N8-C7-C6 | Defines the chair/boat/twist conformation of the seven-membered ring. |
| Ring Puckering | e.g., C1-C2-O3-C4 | Defines the conformation of the tetrahydropyran (B127337) ring. |
Analysis of Electronic Structure and Charge Distribution
Understanding the distribution of electrons within a molecule is crucial for predicting its reactivity. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom from the computed wavefunction. researchgate.netirjweb.com This analysis helps identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites.
For this compound, the carbonyl carbon (C7) is expected to have a significant positive partial charge, making it susceptible to nucleophilic attack. The carbonyl oxygen and the ether oxygen (O3) are expected to be the most electronegative atoms with significant negative partial charges. The nitrogen atom (N8) of the lactam will also carry a negative charge. This charge distribution is key to understanding the molecule's intermolecular interactions, such as hydrogen bonding capabilities.
Table 2: Illustrative Mulliken or NBO Partial Atomic Charges
This table shows the expected charge characteristics for key atoms in the molecule.
| Atom | Description | Expected Partial Charge (Qualitative) |
| O (in C=O) | Carbonyl Oxygen | Strongly Negative |
| C7 (in C=O) | Carbonyl Carbon | Strongly Positive |
| N8 | Lactam Nitrogen | Negative |
| O3 | Ether Oxygen | Negative |
| C2, C4 | Carbons adjacent to Ether Oxygen | Positive |
| C5 (Spiro) | Spiro Carbon | Slightly Positive or Neutral |
| H (on N8) | Amide Hydrogen | Positive |
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Quantum chemical calculations can accurately predict various spectroscopic properties. A particularly powerful application is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for this purpose. rsc.orgyoutube.com
By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can predict the ¹H, ¹³C, ¹⁵N, and ¹⁷O NMR chemical shifts. researchgate.net These theoretical shifts, when compared to experimental data, can be a powerful tool for structure verification and stereochemical assignment. rsc.org The calculations are typically performed using DFT (e.g., B3LYP) with a suitable basis set (e.g., 6-311+G(d,p)).
Table 3: Predicted NMR Chemical Shifts (Illustrative)
This table provides a qualitative overview of the expected chemical shift ranges for the key nuclei in this compound, based on typical values for similar functional groups.
| Nucleus | Atom Position(s) | Expected Chemical Shift Range (ppm) (Qualitative) |
| ¹³C | C7 (Carbonyl) | 170-180 ppm (Typical for a lactam carbonyl) |
| ¹³C | C2, C4 (Ether) | 60-70 ppm (Carbons bonded to oxygen) |
| ¹³C | C5 (Spiro) | 40-50 ppm (Quaternary spiro carbon) |
| ¹H | H on N8 | 7-8 ppm (Amide proton, can vary with solvent) |
| ¹H | H on C2, C4 | 3.5-4.0 ppm (Protons on carbons adjacent to ether oxygen) |
| ¹⁵N | N8 | 110-130 ppm (Amide nitrogen) |
| ¹⁷O | O in C=O | 300-350 ppm (Carbonyl oxygen) |
| ¹⁷O | O3 | 0-50 ppm (Ether oxygen) |
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics provides high accuracy, it is computationally expensive for studying large-scale molecular motions. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally efficient alternative to explore the conformational landscape and dynamic behavior of molecules. rsc.orgmdpi.com
Conformational Analysis and Energy Landscapes
This compound contains two rings, a tetrahydropyran ring and a seven-membered azepanone (caprolactam) ring, fused at a spiro center. Both rings are flexible, leading to a complex potential energy surface with multiple possible conformations (conformers).
Conformational analysis aims to identify all stable conformers and the energy barriers for interconversion between them. rsc.org This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step using molecular mechanics force fields (e.g., AMBER, CHARMM). mdpi.com The results are often visualized as a potential energy landscape, a plot of energy versus one or more conformational coordinates (like dihedral angles). For the seven-membered caprolactam ring, studies on similar systems suggest that it likely adopts a stable chair conformation. researchgate.net The tetrahydropyran ring also prefers a chair conformation. The spiro linkage introduces constraints that will influence the relative energies of the various combinations of ring conformations.
Investigation of Conformational Flexibility and Ring Puckering
Molecular dynamics (MD) simulations can provide insights into the flexibility and dynamic motions of the molecule over time. youtube.comnih.gov An MD simulation solves Newton's equations of motion for the atoms in the molecule, yielding a trajectory that describes how the positions and velocities of the atoms evolve.
For this compound, MD simulations would be used to study the puckering of both the six-membered and seven-membered rings. The seven-membered ring is particularly flexible and can undergo pseudorotation, a process where it transitions between various twist-chair and twist-boat forms without passing through a high-energy planar state. researchgate.net Analysis of the MD trajectory can reveal the preferred puckering coordinates, the frequencies of conformational transitions, and how the flexibility of one ring might be coupled to the other through the spiro center.
In Silico Library Design and Diversity Assessment
The design of compound libraries is a crucial first step in modern drug discovery. For a scaffold such as this compound, in silico methods would be employed to generate a virtual library of derivatives. This process involves the computational addition of various substituents at designated points on the core structure. The goal is to create a diverse set of molecules that cover a wide range of chemical properties.
Diversity assessment is then used to quantify the "uniqueness" of the compounds within the virtual library. This is important to ensure a broad exploration of the chemical space and to avoid redundancy. Chemoinformatic tools are used to calculate various molecular descriptors for each compound. uc.pt These descriptors can be broadly categorized as follows:
Physicochemical Properties: These include parameters like molecular weight, logP (a measure of lipophilicity), polar surface area, and the number of hydrogen bond donors and acceptors.
Molecular Fingerprints: These are bit strings that encode the presence or absence of specific structural features.
Scaffold Diversity: This analysis focuses on the variety of core ring structures within the library.
A chemoinformatic study of lactam-containing compounds revealed that spiro- and bridged-lactams are among the classes with the fewest reported compounds and unique scaffolds, highlighting them as promising areas for new compound design. rsc.org By analyzing these descriptors, researchers can ensure that a designed library based on the this compound scaffold possesses sufficient diversity to increase the chances of identifying a hit compound in subsequent screening.
Table 1: Representative Methods for Library Diversity Assessment
| Method | Description |
| Fingerprint-based Dissimilarity | Calculates the structural difference between pairs of molecules based on their molecular fingerprints. |
| Principal Component Analysis (PCA) | A dimensionality reduction technique that can visualize the distribution of compounds in chemical space based on their descriptors. |
| Scaffold Tree Analysis | Hierarchically clusters compounds based on their shared core structures. |
Molecular Docking and Protein-Ligand Interaction Analysis
Once a virtual library is designed, molecular docking can be used to predict how these compounds might interact with a specific biological target, such as a protein receptor or enzyme. This computational technique places a ligand (the virtual compound) into the binding site of a protein and calculates a "docking score," which estimates the binding affinity.
Predicting Binding Modes and Affinities with Relevant Biological Targets
For a compound like this compound, the first step would be to identify a relevant biological target. For instance, spiro-lactams have been investigated for their antimicrobial and antiviral activities. uc.ptnih.gov In one study, spiro-β-lactams were identified as having promising anti-HIV and antiplasmodial activity. nih.gov Molecular docking could be used to predict the binding of this compound derivatives to key enzymes in these pathogens.
The docking process generates multiple possible binding poses for each compound and calculates a corresponding binding energy. Lower binding energies generally suggest a more favorable interaction. For example, in a study on pentacyclic spiro[oxindole-2,3′-pyrrolidines], molecular docking was used to predict the binding energies of the compounds with glucosamine-6-phosphate synthase, an antimicrobial target. mdpi.com
Table 2: Hypothetical Docking Scores for this compound Derivatives against a Target Protein
| Derivative | Predicted Binding Energy (kcal/mol) |
| Parent Compound | -6.5 |
| Derivative A (R1 = phenyl) | -7.8 |
| Derivative B (R2 = methyl) | -6.9 |
| Derivative C (R1 = chloro, R2 = ethyl) | -8.2 |
This table is for illustrative purposes only, as specific docking studies on this compound are not publicly available.
Understanding Molecular Interactions at the Receptor Level
Beyond simply predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and ionic interactions. For instance, a detailed analysis of protein-ligand interactions in the Protein Data Bank (PDB) revealed the high frequency of C-H···O hydrogen bonds, which are often overlooked. nih.gov
By visualizing the docked pose of a this compound derivative, medicinal chemists can understand why a particular compound is predicted to be active. This information is invaluable for the rational design of new derivatives with improved potency and selectivity. For example, if a hydrogen bond is observed between the lactam oxygen and a specific amino acid residue in the receptor, a chemist might design new compounds to strengthen this interaction.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling for Spirocyclic Systems
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are powerful tools for predicting the activity of untested compounds and for understanding the structural requirements for a desired biological effect.
For a series of this compound derivatives with known biological activity, a QSAR model could be developed. This involves several steps:
Data Collection: A dataset of compounds with their corresponding biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors (similar to those used in diversity assessment) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the activity.
Model Validation: The predictive power of the model is rigorously tested using external datasets or cross-validation techniques.
QSAR studies have been successfully applied to other spirocyclic systems. For example, a 5D-QSAR study was conducted on a set of spirocyclic sigma1 receptor ligands, resulting in a statistically valid model that could accurately predict the binding affinities of new compounds. rsc.org Similarly, a QSAR study on anti-neoplastic spiro-alkaloids helped to identify key molecular descriptors for their anti-cancer activity. researchgate.net
Applications in Chemical Biology Research and Ligand Design
Role as a Privileged Scaffold in Chemical Biology Probe Development
Privileged scaffolds are molecular frameworks that can bind to multiple, unrelated biological targets with high affinity. The spirocyclic nature of 3-Oxa-8-azaspiro[5.6]dodecan-7-one imparts a level of structural pre-organization that can reduce the entropic penalty upon binding to a target protein, a favorable characteristic for a privileged scaffold.
The spirocyclic fusion of the piperidine (B6355638) and oxepane (B1206615) rings in this compound inherently restricts the conformational flexibility of the molecule. This rigidity is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for a specific target. By serving as a rigid core, this scaffold allows for the precise spatial orientation of appended functional groups, enabling the design of analogues that can probe specific binding pockets with high fidelity. While specific examples involving this exact compound are not extensively documented in publicly available research, the principle of using spirocyclic lactams to create conformationally constrained molecules is a well-established strategy in medicinal chemistry.
Molecular probes are essential tools for validating drug targets and studying their biological function. The this compound scaffold can be functionalized with reporter groups, such as fluorophores or biotin (B1667282) tags, to create molecular probes. The lactam functionality and the secondary amine within the piperidine ring provide convenient handles for chemical modification without significantly altering the core structure. Such probes could be employed in target engagement studies to confirm that a drug candidate interacts with its intended target within a cellular context. The development of such probes, however, remains a prospective application for this particular scaffold, awaiting dedicated research efforts.
Scaffold for Novel Ligand Design and Optimization
The structural novelty of this compound makes it an attractive starting point for the design and optimization of new ligands against a variety of biological targets.
A hypothetical SAR exploration could involve the synthesis and evaluation of a library of derivatives, as depicted in the table below:
| Compound | R1 (on Piperidine-N) | R2 (on Oxepane ring) | Hypothetical Target | Hypothetical Activity |
| Parent | H | H | Kinase A | Moderate |
| Analog 1 | Methyl | H | Kinase A | Increased |
| Analog 2 | Benzyl | H | Kinase A | Decreased |
| Analog 3 | H | Hydroxyl | Kinase A | No Activity |
This systematic approach would be crucial in identifying key structural features required for potent and selective biological activity.
Fragment-based ligand discovery (FBLD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. The this compound scaffold, with a molecular weight suitable for a fragment library, represents a three-dimensional fragment that can explore chemical space not readily accessible by more common flat, aromatic fragments. Its rigid structure provides well-defined vectors for fragment growth, where initial weak-binding hits can be elaborated into more potent leads. The identification of this spirocyclic lactam as a hit in a fragment screen would provide a unique and promising starting point for a drug discovery program.
Contribution to the Understanding of Molecular Recognition Processes
The study of how ligands like this compound interact with their biological targets can provide fundamental insights into the principles of molecular recognition. The defined conformational state of this spirocyclic scaffold simplifies the analysis of binding modes, as the energetic cost of conformational changes upon binding is minimized. High-resolution structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could be used to visualize the interactions between this scaffold and a target protein at an atomic level. Such studies would illuminate the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that govern the binding event, thereby contributing to a deeper understanding of the molecular basis of biological specificity.
Future Directions and Emerging Research Avenues for 3 Oxa 8 Azaspiro 5.6 Dodecan 7 One
Development of Sustainable and Green Synthetic Methodologies
The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and utilize renewable resources. dcatvci.org For a molecule like 3-Oxa-8-azaspiro[5.6]dodecan-7-one, moving beyond traditional multi-step syntheses towards more sustainable practices is a primary objective.
Future research will likely focus on one-pot, multicomponent reactions (MCRs) that can construct the complex spirocyclic framework in a single, efficient step. nih.gov These reactions, which bring together three or more reactants in a single vessel, are highly atom-economical and can significantly reduce the need for purification of intermediates. An emerging strategy involves the use of isocyanide-based MCRs, which have proven effective for creating intricate spiro-heterocycles. nih.gov Another promising avenue is the development of novel catalytic systems that can facilitate the key bond-forming reactions under milder conditions, using safer solvents like water or bio-based alternatives, and employing recoverable and reusable catalysts to minimize waste. dcatvci.org
| Green Synthesis Strategy | Principle | Potential Application to this compound Synthesis |
| Multicomponent Reactions (MCRs) | Combines three or more starting materials in a single pot to form the final product, maximizing atom economy. nih.gov | Design of a three-component reaction using a suitable amino-alcohol, a cyclic ketone, and a cyclizing agent to form the spiro-lactam core in one step. |
| Catalytic Approaches | Utilizes catalysts to enable reactions with lower energy input and higher selectivity, replacing stoichiometric reagents. dcatvci.org | Development of organocatalysts or transition-metal catalysts for the key cyclization step, allowing the reaction to proceed at or near room temperature. |
| Renewable Feedstocks & Solvents | Employs starting materials derived from biomass and environmentally benign solvents like water or ethanol. dcatvci.org | Sourcing of precursors from bio-based feedstocks and performing the synthesis in aqueous media or other green solvents to reduce environmental impact. |
| Energy Efficiency | Utilizes methods like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption compared to conventional heating. nih.gov | Application of microwave-assisted synthesis to drastically shorten reaction times for the formation of the spiro-lactam ring. |
Exploration of Novel Functionalization Strategies for Enhanced Complexity
To explore the chemical space around the this compound core, the development of novel functionalization strategies is paramount. The ability to selectively introduce a variety of substituents at different positions on the scaffold is crucial for tuning its physicochemical and biological properties. Research in this area will move beyond simple N-alkylation or acylation towards more advanced C-H activation and late-stage functionalization techniques.
Future efforts will likely target the selective modification of the tetrahydropyran (B127337) and caprolactam rings. For instance, developing methods to introduce functional groups at the C2, C4, or C6 positions of the tetrahydropyran ring or at the carbon atoms adjacent to the carbonyl group or the nitrogen atom in the caprolactam ring would provide access to a diverse library of new analogues. nih.gov Techniques such as 1,3-dipolar cycloadditions or transition-metal-catalyzed cross-coupling reactions could be adapted to introduce new ring systems or complex side chains, transforming the simple core into highly elaborate molecules. nih.gov
| Functionalization Site | Potential Reaction Type | Example of Introduced Functionality | Rationale |
| N8-Position (Amide) | Acylation, Alkylation, Arylation | Aromatic rings, Heterocycles, Peptides | Modulate solubility, metabolic stability, and introduce pharmacophoric groups. |
| C2/C6-Position (Ether) | Radical-mediated C-H functionalization | Alkyl, Aryl, or Fluorine groups | Fine-tune lipophilicity and electronic properties. |
| C9/C12-Position (Lactam Ring) | α-functionalization (e.g., via lithiation) | Hydroxyl, Amino, or Alkyl groups | Introduce hydrogen bond donors/acceptors or points for further diversification. |
| Spirocyclic Core | Ring-opening/Ring-rearrangement | Formation of new heterocyclic systems | Create fundamentally new scaffolds with different three-dimensional shapes. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous flow chemistry and automated synthesis represents a paradigm shift in how molecules are manufactured, offering enhanced safety, scalability, and reproducibility. goflow.at For this compound, these technologies promise to accelerate the discovery and development of new derivatives.
Future research will involve translating the optimal batch synthesis conditions into a continuous flow process. This would allow for the rapid and safe production of the core scaffold on a larger scale. goflow.at Furthermore, automated platforms can be employed to systematically explore the functionalization strategies discussed previously. By combining flow reactors with robotic liquid handlers and online analytics, researchers can create a large library of analogues of this compound, with each compound having a unique set of substituents. This high-throughput approach would dramatically accelerate the structure-activity relationship (SAR) studies needed for drug discovery or materials science applications.
Application in Targeted Covalent Probe Design
Targeted covalent inhibitors (TCIs) and chemical probes are powerful tools for studying protein function and for developing new therapeutics. They work by forming a permanent bond with a specific amino acid residue on their protein target. The lactam ring within this compound, while relatively stable, could be engineered to become a "warhead" for covalent targeting.
Future research could explore the synthesis of derivatives where the lactam ring is rendered more electrophilic, for example, by introducing strain or electron-withdrawing groups. This could enable it to react with nucleophilic residues like cysteine or lysine (B10760008) on a target protein. Alternatively, the spirocyclic scaffold could serve as a rigid and well-defined framework to present a separate, more reactive electrophilic group (a "warhead") for covalent binding, while the rest of the molecule provides the necessary interactions for selective recognition of the target protein.
Synergistic Approaches: Combining Computational Design with Experimental Validation
The synergy between computational chemistry and experimental synthesis is a powerful engine for modern chemical research. In the context of this compound, this collaboration will be instrumental in guiding research efforts efficiently.
Future work will increasingly rely on computational tools to predict the properties and reactivity of new virtual analogues before they are synthesized. For instance, quantum mechanics calculations can help predict the most likely sites for functionalization, while molecular docking simulations can assess the potential of new derivatives to bind to a specific biological target, such as an enzyme or a receptor. mdpi.com These in silico predictions can then be used to prioritize the most promising candidates for actual synthesis and experimental testing, saving significant time and resources. This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and will be crucial for developing applications for this spiro-lactam.
Potential for Incorporation into Supramolecular Structures or Materials
The unique three-dimensional structure of this compound makes it an attractive building block, or "tecton," for the construction of larger, highly organized supramolecular assemblies or advanced materials.
While this area is still nascent for this specific compound, future research could explore the synthesis of derivatives capable of self-assembly through non-covalent interactions like hydrogen bonding or π-π stacking. For example, by attaching hydrogen-bonding motifs (like ureido groups) or aromatic panels to the spirocyclic core, it may be possible to create novel gels, liquid crystals, or porous crystalline materials (metal-organic or covalent-organic frameworks). acs.org The rigidity of the spirocyclic core would help to enforce a well-defined geometry on these larger structures, potentially leading to materials with interesting optical, electronic, or guest-binding properties.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : H and C NMR are essential for confirming the spirocyclic structure. The splitting pattern of protons near the oxygen and nitrogen atoms (e.g., δ 3.5–4.5 ppm) helps identify ring junctions .
- HPLC/MS : High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC with UV detection (λ = 210–260 nm) assesses purity .
How does the compound’s solubility profile impact formulation for biological assays?
Intermediate Research Focus
this compound exhibits limited aqueous solubility due to its hydrophobic spirocyclic core. Preclinical studies often use co-solvents like DMSO (<5% v/v) or cyclodextrin-based formulations to enhance bioavailability. Solubility in organic solvents (e.g., chloroform or ethyl acetate) is higher, making these suitable for synthetic intermediates .
What in vitro models are used to evaluate its biological activity, and what mechanisms are hypothesized?
Intermediate Research Focus
The compound’s spirocyclic structure suggests potential enzyme inhibition (e.g., kinases or proteases). Assays include:
- Enzyme Inhibition : Fluorogenic substrates in buffer systems (pH 7.4) to measure IC.
- Cell-Based Assays : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) .
Mechanistic hypotheses often focus on steric hindrance at active sites due to the rigid spiro scaffold .
How do structural modifications influence its activity in structure-activity relationship (SAR) studies?
Advanced Research Focus
Modifications at the oxygen or nitrogen atoms significantly alter activity:
- Oxygen Replacement : Substituting the ether oxygen with sulfur reduces polarity, increasing membrane permeability but decreasing target affinity .
- N-Substituents : Bulky groups (e.g., benzyl) enhance selectivity for specific enzyme isoforms. Comparative data with analogs like 2-Oxa-8-azaspiro[4.5]decane show a 10-fold difference in IC values .
How should researchers address contradictions in reported synthesis yields or biological activity data?
Advanced Research Focus
Discrepancies often arise from:
- Reagent Purity : Impurities in starting materials (e.g., >98% vs. 95%) can reduce yields by 15–20%.
- Assay Variability : Differences in cell line passage numbers or enzyme batches may explain activity variations. Standardized protocols (e.g., OECD guidelines) and inter-lab validation are critical .
What advanced analytical methods resolve stereochemical uncertainties in the spirocyclic core?
Q. Advanced Research Focus
- X-ray Crystallography : Determines absolute configuration but requires high-purity crystals.
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers using hexane/isopropanol gradients .
How does pH affect the compound’s stability in long-term storage?
Intermediate Research Focus
Stability studies show degradation accelerates under acidic (pH < 3) or alkaline (pH > 9) conditions. Optimal storage is in inert atmospheres (N) at −20°C in amber vials. Degradation products include ring-opened lactams, identified via LC-MS .
What strategies are effective for isolating enantiomers of this compound?
Q. Advanced Research Focus
- Kinetic Resolution : Chiral catalysts (e.g., Jacobsen’s salen complexes) selectively react with one enantiomer during synthesis.
- Simulated Moving Bed (SMB) Chromatography : Industrial-scale separation with >99% enantiomeric excess (ee) .
What computational tools aid in optimizing reaction pathways for scale-up?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
